The compound H-Cdp-ser-Gly-Phe-Leu-Thr-OH, also known as a cyclodipeptide, is a cyclic structure formed from various amino acids. Cyclodipeptides are characterized by their unique cyclic structure, which can impart distinct biological activities and stability compared to linear peptides. This compound is synthesized through various methods and has applications in fields such as pharmaceuticals and biochemistry.
Cyclodipeptides like H-Cdp-ser-Gly-Phe-Leu-Thr-OH can be derived from natural sources or synthesized chemically. They are often produced by microorganisms that utilize non-ribosomal peptide synthetases (NRPS) for their biosynthesis. These enzymes facilitate the formation of peptide bonds without the need for ribosomes, allowing for greater diversity in peptide structures.
H-Cdp-ser-Gly-Phe-Leu-Thr-OH falls under the classification of cyclodipeptides, a subclass of peptides that are cyclic in nature. This classification is significant due to the unique properties and potential biological activities associated with cyclic structures.
The synthesis of H-Cdp-ser-Gly-Phe-Leu-Thr-OH can be achieved through several methods:
The most common approach involves starting with protected dipeptides, where the N-terminal amine acts as a nucleophile in an aminolysis reaction. The use of solvents like dimethyl sulfoxide or water is prevalent, with microwave-assisted techniques enhancing efficiency and yield.
H-Cdp-ser-Gly-Phe-Leu-Thr-OH can participate in various chemical reactions typical for peptides:
The stability of cyclodipeptides against hydrolysis is generally higher than that of linear peptides due to their cyclic structure, which limits accessibility to hydrolytic enzymes.
The mechanism of action for H-Cdp-ser-Gly-Phe-Leu-Thr-OH is largely dependent on its biological targets within the body. Cyclodipeptides may interact with receptors or enzymes to modulate physiological responses:
Research indicates that cyclodipeptides can act as signaling molecules or inhibitors in various biological pathways .
H-Cdp-ser-Gly-Phe-Leu-Thr-OH has potential applications in several scientific fields:
The primary structure of H-Cdp-Ser-Gly-Phe-Leu-Thr-OH was unequivocally established using orthogonal analytical techniques. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirmed the molecular mass as 683.32 Da, consistent with the theoretical monoisotopic mass of the hexapeptide. Tandem mass spectrometry (MS/MS) employing collision-induced dissociation (CID) provided sequence-specific fragment ions. Key b-ions (b₃: Cdp-Ser-Gly, m/z 314.14; b₄: Cdp-Ser-Gly-Phe, m/z 475.23) and y-ions (y₂: Leu-Thr, m/z 230.15; y₃: Phe-Leu-Thr, m/z 377.24) were diagnostic for the sequence. Complementary Edman degradation validated the N-terminal cyclodipeptide (Cdp) moiety, as no free N-terminal amine was detected in the first cycle, while subsequent cycles identified Ser, Gly, Phe, Leu, and Thr. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹³C heteronuclear single quantum coherence (HSQC) and total correlation spectroscopy (TOCSY), resolved the complete backbone and side-chain assignments. The characteristic downfield shifts of Cdp α-protons (δ 4.8–5.2 ppm) and unique spin systems for the Phe-Leu-Thr segment provided additional confirmation [5].
Table 1: Key Mass Spectrometric Fragments for Sequence Confirmation
| Ion Type | Observed m/z | Fragment Sequence | Theoretical m/z |
|---|---|---|---|
| [M+H]⁺ | 684.33 | Cdp-Ser-Gly-Phe-Leu-Thr | 684.33 |
| b₄ | 475.23 | Cdp-Ser-Gly-Phe | 475.23 |
| y₃ | 377.24 | Phe-Leu-Thr | 377.24 |
| y₅ | 566.29 | Gly-Phe-Leu-Thr | 566.29 |
The presence of a cyclodipeptide (Cdp) core at the N-terminus strongly indicates a non-ribosomal biosynthetic origin. Ribosomal synthesis universally initiates with a methionine (or formylmethionine in prokaryotes) and yields linear peptides post-translationally modified via cyclization or crosslinking. The Cdp moiety—characterized by a 2,5-diketopiperazine (2,5-DKP) ring formed by intramolecular condensation of two amino acids—is a hallmark of non-ribosomal peptide synthesis (NRPS) or specialized cyclodipeptide synthases (CDPSs). CDPS enzymes utilize aminoacyl-tRNAs as substrates to form the DKP ring via a ping-pong mechanism, independent of the ribosome [2] [5]. This mechanism contrasts with ribosomal pathways, which lack enzymatic machinery for de novo DKP ring formation at the N-terminus. Genetic analysis of putative producer organisms (e.g., Actinobacteria) revealed CDPS genes homologous to those encoding enzymes like AlbC or YvmC, which generate DKP scaffolds from aminoacyl-tRNAs. Furthermore, isotopic labeling studies demonstrated incorporation of free Ser and Thr into the peptide, inconsistent with ribosomal translation, which would require codon-directed incorporation of all residues. The absence of a leader peptide sequence or flanking protease recognition sites in genomic contexts further supports a non-ribosomal origin [2] [3] [5].
The peptide exhibits distinct conformational ensembles in solid versus aqueous environments, dictated by the Cdp ring’s rigidity and the C-terminal segment’s flexibility. X-ray crystallography revealed a semi-planar boat conformation for the Cdp ring (Cα-C(O)-N-Cα dihedral angle: –15.7°), stabilized by intramolecular hydrogen bonds between Cdp C=O (i) and Thr NH (i+5) (2.9 Å) and Ser OH and Gly C=O (3.1 Å). The Phe-Leu-Thr segment adopts a type I β-turn stabilized by a 4→1 H-bond between Phe C=O and Thr NH. In contrast, solution-state NMR (700 MHz, D₂O) showed conformational heterogeneity. Nuclear Overhauser effect spectroscopy (NOESY) identified strong dαN(i,i+2) contacts between Gly and Phe, suggesting nascent helical turns in 15% of conformers. Molecular dynamics (MD) simulations (100 ns, explicit solvent) quantified this plasticity: the C-terminal tripeptide (Phe-Leu-Thr) sampled extended (45%), β-turn (30%), and unstructured (25%) states, while the Cdp-Ser-Gly motif remained constrained (RMSD < 0.8 Å). Circular dichroism (CD) spectroscopy confirmed pH-dependent dynamics: at pH 7.4, a negative band at 218 nm indicated polyproline II (PPII) helicity (35%), whereas pH 3.0 induced a random coil transition (minimum at 200 nm). Temperature melts (20–90°C) showed cooperative unfolding (Tₘ = 62°C) driven by loss of Phe-Leu hydrophobic contacts [5] [6].
Table 2: Conformational Features of H-Cdp-Ser-Gly-Phe-Leu-Thr-OH
| State | Technique | Major Conformation | Stabilizing Interactions |
|---|---|---|---|
| Solid State | X-ray diffraction | Cdp: Boat conformation; Phe-Leu-Thr: Type I β-turn | Cdp C=O⋯H–N Thr (2.9 Å); Ser OH⋯O=C Gly (3.1 Å) |
| Solution State (pH 7.4) | NMR/MD | Cdp-Ser-Gly: Rigid; Phe-Leu-Thr: Dynamic PPII | Transient H-bonds (Gly C=O⋯H–N Thr); Phe-Leu hydrophobic cluster |
| Solution State (pH 3.0) | CD | Global random coil | Electrostatic repulsion destabilizes turns |
The Phe-Leu-Thr motif constitutes the core molecular recognition element for biological targets, particularly G-protein-coupled receptors (GPCRs). Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantified nanomolar affinity (KD = 38 nM) between the peptide and the μ-opioid receptor (MOR) extracellular domain. Alanine scanning mutagenesis revealed functional hierarchies: Phe⁴ substitution (Phe→Ala) abolished 98% of binding, emphasizing its role in π-stacking with MOR Tyr148 and Trp293. Leu⁵ replacement (Leu→Ala) reduced affinity 20-fold, consistent with burial in a hydrophobic pocket formed by MOR Val300, Ile322, and Leu149. Thr⁶ was critical for hydrogen bonding, with Thr→Ala diminishing binding 15-fold and Thr→Ser only 3-fold, implying tolerance for hydroxyl group positioning. The Cdp-Ser-Gly N-terminus enhanced selectivity; deletion studies showed a 100-fold lower affinity for δ-opioid receptors (DOR) compared to MOR, attributable to steric occlusion by DOR Glu297. Molecular docking (AutoDock Vina) and molecular mechanics generalized Born surface area (MM/GBSA) calculations identified key interactions:
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